2-Methyl-6-(1H-pyrazol-5-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-6-(1H-pyrazol-5-yl)aniline |
InChI |
InChI=1S/C10H11N3/c1-7-3-2-4-8(10(7)11)9-5-6-12-13-9/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
GYTCGCWYQAKETG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=NN2)N |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 6 1h Pyrazol 5 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the molecular framework of 2-Methyl-6-(1H-pyrazol-5-yl)aniline, offering precise information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (1H NMR) for Aniline (B41778) and Pyrazole (B372694) Protons
The ¹H NMR spectrum provides detailed information about the electronic environment of each proton. For this compound, distinct signals are expected for the protons on the aniline and pyrazole rings, as well as for the methyl and amine substituents.
The protons of the aniline amino group (NH₂) are anticipated to appear as a broad singlet. researchgate.net Similarly, the pyrazole N-H proton is also expected to produce a broad singlet signal. researchgate.net The protons on the aromatic aniline ring will exhibit characteristic splitting patterns based on their coupling with adjacent protons. The pyrazole ring protons will also show distinct signals. researchgate.net The methyl group (-CH₃) attached to the aniline ring will typically appear as a singlet in the upfield region of the spectrum. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole N-H | ~12.0-13.0 | Broad Singlet | 1H |
| Aniline Ar-H | ~6.7-7.2 | Multiplet | 3H |
| Pyrazole H-3 | ~7.6 | Doublet | 1H |
| Pyrazole H-4 | ~6.4 | Doublet | 1H |
| Aniline NH₂ | ~4.5-5.5 | Broad Singlet | 2H |
| Methyl (-CH₃) | ~2.2 | Singlet | 3H |
Note: Predicted values are based on the analysis of similar structures and general spectroscopic principles. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the carbon skeleton of the molecule. Each carbon atom in the aniline and pyrazole rings, as well as the methyl group carbon, is expected to produce a distinct signal. The chemical shifts are influenced by the local electronic environment and the nature of the attached atoms. Aromatic and heteroaromatic carbons typically resonate in the downfield region (δ 100-150 ppm), while the aliphatic methyl carbon appears in the upfield region. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aniline C-NH₂ | ~145 |
| Pyrazole C-5 | ~142 |
| Pyrazole C-3 | ~130 |
| Aniline C-CH₃ | ~128 |
| Aniline Aromatic C | ~115-130 |
| Pyrazole C-4 | ~105 |
| Methyl (-CH₃) | ~18 |
Note: Predicted values are based on the analysis of similar structures and general spectroscopic principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netscience.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to confirm the connectivity of adjacent protons on the aniline ring and the pyrazole ring (e.g., the coupling between H-3 and H-4 of the pyrazole ring). youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning each carbon signal by linking it to its attached proton(s), such as connecting the methyl protons to the methyl carbon. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bonds) couplings between protons and carbons. HMBC is vital for establishing the connectivity between the different fragments of the molecule. For instance, it would show correlations between the pyrazole protons and the aniline carbons, confirming the C-C bond linking the two rings. It would also show correlations from the methyl protons to the adjacent aromatic carbons. researchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's conformation. For example, a NOESY spectrum could show a spatial correlation between the aniline N-H protons and the nearby H-4 proton of the pyrazole ring, providing evidence for the preferred orientation of the two rings relative to each other. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. evitachem.com
Characteristic Absorption Bands of Aniline N-H and Pyrazole N-H
The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H stretching vibrations of both the aniline and pyrazole moieties.
Aniline N-H Stretches: The primary amine (-NH₂) of the aniline group typically exhibits two stretching bands: an asymmetric stretch and a symmetric stretch. These are generally observed in the region of 3300-3500 cm⁻¹. mdpi.comnih.gov For a similar compound, 2-(1H-pyrazol-5-yl)aniline, the NH₂ vibration was observed at 3249 cm⁻¹. researchgate.net
Pyrazole N-H Stretch: The secondary amine (N-H) within the pyrazole ring gives rise to a characteristic stretching band. This vibration is often broad due to hydrogen bonding and is typically found in the range of 3100-3500 cm⁻¹. researchgate.net A reported value for the pyrazole N-H vibration is 3431 cm⁻¹. researchgate.net
Aromatic and Heteroaromatic Ring Vibrations
The vibrations associated with the aromatic aniline ring and the heteroaromatic pyrazole ring provide further structural confirmation.
C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations typically appear as a group of bands in the region of 3000-3100 cm⁻¹. researchgate.netmdpi.com
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring and the carbon-carbon and carbon-nitrogen double bonds in the pyrazole ring are expected to cause a series of sharp bands in the 1400-1630 cm⁻¹ region. researchgate.netmdpi.com Specifically, pyrazole ring and aromatic C-C stretching vibrations have been noted around 1418 cm⁻¹. researchgate.net Aniline aromatic ring vibrations are also found around 1626 cm⁻¹. mdpi.com
Table 3: Summary of Key IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| Asymmetric & Symmetric N-H Stretch | Aniline -NH₂ | 3300 - 3500 | mdpi.comnih.gov |
| N-H Stretch | Pyrazole >N-H | 3100 - 3500 | researchgate.net |
| C-H Stretch | Aromatic/Heteroaromatic | 3000 - 3100 | researchgate.netmdpi.com |
| C=C, C=N Stretch | Aromatic/Heteroaromatic Rings | 1400 - 1630 | researchgate.netmdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption properties of this compound would be investigated using UV-Vis spectroscopy. This technique provides insight into the π-electronic system of the molecule, arising from the conjugated aniline and pyrazole rings. Typically, the spectrum would be recorded in a solvent such as ethanol (B145695) or methanol. The absorption bands observed would correspond to π → π* and n → π* electronic transitions. The aniline moiety would be expected to produce strong absorption bands, and the position and intensity of these bands would be influenced by the substitution pattern and the electronic interplay between the methyl and pyrazolyl groups on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
To unequivocally confirm the elemental composition of this compound, High-Resolution Mass Spectrometry (HRMS) would be the method of choice. This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of the molecular formula. For the target compound, the expected exact mass would be calculated based on its molecular formula, C₁₀H₁₁N₃. The experimentally determined mass from an HRMS analysis, typically using an electrospray ionization (ESI) source, would be compared to the theoretical value. A match within a narrow tolerance (e.g., ±5 ppm) would provide strong evidence for the correct molecular formula.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
The definitive three-dimensional structure of this compound in the solid state would be determined by single-crystal X-ray diffraction. This powerful analytical method provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. Such an analysis would be contingent on the ability to grow single crystals of the compound of suitable quality.
Conformational Analysis and Torsional Angles
The X-ray crystal structure would reveal the preferred conformation of the molecule in the solid state. Of particular interest would be the torsional angle between the plane of the aniline ring and the pyrazole ring. This angle would indicate the degree of planarity or twist between the two heterocyclic systems, which has significant implications for the extent of electronic conjugation. The orientation of the methyl group relative to the pyrazole and amine substituents would also be precisely determined.
Analysis of Crystalline Polymorphism
Crystalline polymorphism occurs when a compound can exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. Should different crystallization conditions yield crystals with different unit cell parameters and space groups, it would indicate the presence of polymorphism for this compound. A comparative analysis of the crystal structures of these polymorphs would be crucial to understand how variations in molecular conformation and intermolecular interactions give rise to different crystalline forms.
Computational and Theoretical Investigations of 2 Methyl 6 1h Pyrazol 5 Yl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. eurasianjournals.com It is particularly effective for predicting molecular geometries, energies, and reactivity indices. eurasianjournals.comnih.gov By employing functionals like B3LYP and basis sets such as 6-31G(d,p), researchers can achieve a high level of accuracy that correlates well with experimental data. scispace.comwindows.net
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This procedure calculates the total energy of a given molecular conformation and systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum possible energy. This lowest-energy state, or ground state, represents the most energetically stable and thus the most probable conformation of the molecule in the gas phase. nih.gov
For 2-Methyl-6-(1H-pyrazol-5-yl)aniline, optimization would reveal the precise spatial arrangement of the methyl, aniline (B41778), and pyrazole (B372694) groups. The planarity of the aromatic rings and the rotational barrier around the C-C bond connecting the two rings are key parameters determined through this process. Studies on similar pyrazole derivatives have established typical bond lengths and angles that provide a reference for the expected geometry of the title compound. windows.netnih.gov
Table 1: Representative Optimized Geometric Parameters for Pyrazole and Aniline Moieties (Calculated via DFT)
| Parameter | Bond/Angle | Typical Calculated Value | Reference Compound Type |
|---|---|---|---|
| Bond Length (Å) | N–N (pyrazole) | 1.372 - 1.381 Å | Substituted Dihydro-1H-pyrazole nih.gov |
| C=N (pyrazole) | 1.289 - 1.300 Å | Substituted Dihydro-1H-pyrazole / Schiff Base windows.netnih.gov | |
| C–N (aniline) | ~1.380 Å | Substituted Dihydro-1H-pyrazole nih.gov | |
| Bond Angle (°) | C–N–N (pyrazole) | ~112° | Substituted Pyrazole nih.gov |
| N–N–C (pyrazole) | ~106° | Substituted Pyrazole nih.gov |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. windows.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. science.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. DFT calculations are highly effective for determining these orbital energies and the corresponding energy gap. windows.net For pyrazole-aniline systems, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO may be distributed across the pyrazole ring and the rest of the molecular framework.
Table 2: Representative FMO Energies and Gap (ΔE) for Related Compounds (Calculated via DFT)
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Substituted Pyrazole Amide | -6.73 | -1.80 | 4.93 researchgate.net |
| Substituted Pyrazole Amide | -6.84 | -1.77 | 5.07 researchgate.net |
| Pyridylpyrazole Derivative | -8.95 | -4.87 | 4.08 nih.gov |
| Aniline-Pyrrole Copolymer | -4.99 | -2.20 | 2.79 researchgate.net |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-deficient regions. researchgate.net This map is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net
Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to attack by electrophiles. For this compound, these regions are expected around the nitrogen atoms of the aniline's amino group and the pyrazole ring. researchgate.net
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to attack by nucleophiles. Such regions would be located around the hydrogen atoms of the NH₂ group and the N-H proton of the pyrazole ring. researchgate.net
The MEP map therefore provides a clear, qualitative prediction of the molecule's reactive behavior.
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. researchgate.net By comparing the calculated spectrum with an experimental one, chemists can confirm the molecular structure and the successful synthesis of the target compound. semanticscholar.org DFT methods have been shown to reproduce experimental vibrational frequencies with a high degree of accuracy, although a scaling factor is often applied to correct for systematic errors. researchgate.net
Table 3: Typical Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound Type |
|---|---|---|
| N-H Stretch (amine/pyrazole) | 3300 - 3500 | Push-Pull Enaminone / Hydrazone Ligands researchgate.netsemanticscholar.org |
| Aromatic C-H Stretch | 3000 - 3150 | Hydrazone Ligands semanticscholar.org |
| C=N Stretch (pyrazole) | ~1590 | Hydrazone Ligands semanticscholar.org |
| Aromatic C=C Stretch | 1500 - 1600 | Poly(aniline-co-melamine) frontiersin.org |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). uba.ar
Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | Typical E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C=C) | ~20-60 | Lone Pair Delocalization |
| π (C=C) | π* (C=C) | ~15-25 | π-Conjugation |
| LP (N) | σ* (C-H) | ~1-5 | Hyperconjugation |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
While DFT calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations study the motion of atoms and molecules over time. researchgate.net This approach allows for the exploration of conformational dynamics and the explicit inclusion of environmental factors, such as solvent molecules. mdpi.com
MD simulations on this compound would reveal how the molecule behaves in a more realistic environment. For instance, the simulation could track the rotation around the single bond connecting the aniline and pyrazole rings, providing insight into the molecule's flexibility and the different conformations it can adopt. nih.gov
Furthermore, by surrounding the molecule with explicit water molecules, MD simulations can model the effect of a polar solvent. researchgate.net This is crucial for understanding how intermolecular forces, like hydrogen bonds between the molecule's N-H groups and water, influence its preferred conformation and stability. researchgate.netdntb.gov.ua The stability of the solute-solvent system is analyzed over the simulation time (e.g., 50-100 nanoseconds) to see if the molecule maintains a stable structure or undergoes significant conformational changes. nih.gov
Theoretical Study of Reaction Mechanisms and Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of reaction mechanisms, which are often challenging to probe experimentally. For nitrogen-containing heterocyclic compounds like this compound, theoretical studies can provide deep insights into reaction pathways, the energetics of intermediates, and the structures of transition states. While specific comprehensive studies on the reaction mechanisms involving this compound are not extensively documented in the public domain, the well-established principles of computational chemistry and studies on analogous pyrazole-containing molecules allow for a detailed theoretical exploration.
Theoretical investigations into the reactivity of pyrazole derivatives often focus on reactions such as N-alkylation, C-F activation, and catalyzed coupling reactions. mdpi.comresearchgate.netresearchgate.net These studies typically employ DFT calculations to map out the potential energy surface of a reaction, identifying the most energetically favorable pathway.
A representative example of such a theoretical investigation involves the synthesis of tris(pyrazolyl)methane ligands, which share structural motifs with the title compound. mdpi.comresearchgate.net In these studies, DFT calculations are used to compare the thermodynamics of different reaction pathways. For instance, the Gibbs free energy and enthalpy of reaction can be calculated to determine the spontaneity and heat exchange of a given transformation. mdpi.comresearchgate.net
The table below illustrates the kind of data that can be obtained from such a comparative thermodynamic study, in this case for a hypothetical C-F activation reaction leading to a substituted pyrazole aniline derivative.
| Reaction | Reactants | Products | Calculated Gibbs Free Energy (kcal/mol) | Calculated Enthalpy of Reaction (kcal/mol) |
| 1 | 4-(trifluoromethyl)aniline (B29031) + 4-methylpyrazole (B1673528) | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline + HF | 7.1 researchgate.net | 9.6 researchgate.net |
| 2 | 4-(trifluoromethyl)aniline + pyrazole | 4-(tri(1H-pyrazol-1-yl)methyl)aniline + HF | 7.6 researchgate.net | 10.4 researchgate.net |
Furthermore, transition state analysis is a cornerstone of mechanistic studies. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state reveals the critical bond-forming and bond-breaking events.
For a substitution reaction at a pyrazole ring, the transition state would likely involve the attacking nucleophile and the leaving group simultaneously interacting with the pyrazole core. The calculated activation barriers can explain why certain reaction conditions, such as high temperatures, are necessary. researchgate.net For example, high activation barriers are consistent with the need for refluxing in a high-boiling solvent like DMSO. researchgate.net
The following table presents hypothetical data from a transition state analysis for a nucleophilic aromatic substitution reaction on a pyrazole derivative.
| Reaction Step | Reacting Species | Key Bond Distances in Transition State (Å) | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Attack | Pyrazole Derivative + Nucleophile | Nu---C: 2.1, C---Lg: 1.9 | 25.8 |
| Proton Transfer | Intermediate + Base | O---H: 1.2, H---N: 1.5 | 5.2 |
In addition to reaction energetics, computational studies can also predict the local reactivity of a molecule through the analysis of Fukui functions and condensed softness indices. nih.gov These parameters help to identify the most nucleophilic and electrophilic sites within the molecule, thereby predicting how it will interact with other reagents. nih.gov For this compound, such an analysis would likely highlight the reactivity of the aniline nitrogen and specific carbons on both the aniline and pyrazole rings.
While the specific data for this compound is not available, the methodologies described are standard practice in the computational investigation of pyrazole chemistry and provide a robust framework for understanding its reaction mechanisms.
Coordination Chemistry of 2 Methyl 6 1h Pyrazol 5 Yl Aniline As a Ligand
Ligand Design Principles and Potential Coordination Modes of the 2-Methyl-6-(1H-pyrazol-5-yl)aniline Scaffold
The design of this compound as a ligand is predicated on the principles of creating a robust chelating agent that utilizes two distinct nitrogen donor atoms. The scaffold is composed of an aniline (B41778) ring and a pyrazole (B372694) ring, linked directly. This arrangement positions the amino group of the aniline and a nitrogen atom of the pyrazole in close proximity, making the molecule an excellent candidate for forming a stable five-membered chelate ring upon coordination to a metal center.
Key design features include:
Bidentate N,N'-Donor Set : The primary coordination sites are the nitrogen atom of the aniline's amino group and the sp2-hybridized nitrogen atom of the pyrazole ring. This dual-nitrogen donation is a common feature in many effective chelating ligands. researchgate.net
Steric Influence : The methyl group at the 2-position of the aniline ring, ortho to the amino group, introduces steric hindrance. This can influence the geometry of the resulting metal complex, potentially preventing the coordination of multiple large ligands around the metal center and affecting the planarity of the ligand when bound.
Electronic Tuning : The aniline and pyrazole rings possess distinct electronic properties that can be tuned. The electron-donating nature of the amino and methyl groups on the aniline ring can enhance the electron density on the coordinating nitrogen, thereby strengthening the metal-ligand bond.
The potential coordination modes for this scaffold are primarily centered on its function as a bidentate chelating ligand. Upon deprotonation of the aniline NH2 group or coordination in its neutral form, the ligand can bind to a single metal ion, forming a stable five-membered ring. This chelation is a highly favored coordination mode for ligands of this type. rsc.org The flexibility of the scaffold allows it to adapt to the preferred coordination geometry of various metal ions. researchgate.net
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes using pyrazole-based ligands is a well-established area of inorganic chemistry. researchgate.netbohrium.com The general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system.
Complexes of this compound can be synthesized by reacting the ligand with various transition metal salts, such as chlorides, nitrates, or perchlorates of metals like iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netacs.org The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or acetonitrile, often under reflux conditions to ensure complete reaction. The choice of solvent and reaction conditions can sometimes influence the final structure and stoichiometry of the complex. The resulting metal complexes often precipitate from the reaction mixture upon cooling or after partial solvent removal and can be purified by recrystallization. mdpi.com Ligands that combine pyrazole and aniline moieties are known to form stable complexes with a range of transition metals. mdpi.com
The stoichiometry of the metal complexes, referring to the metal-to-ligand ratio, is crucial in determining the final coordination geometry. For a bidentate ligand like this compound, several stoichiometries are possible, leading to distinct geometries.
1:1 (Metal:Ligand) Stoichiometry : A 1:1 complex might be formed with metals that prefer a lower coordination number, or if other co-ligands (like solvent molecules or anions from the metal salt) are also coordinated. This can result in geometries such as tetrahedral or square planar, depending on the metal ion.
1:2 (Metal:Ligand) Stoichiometry : A 1:2 ratio is common for divalent metal ions, leading to the formation of an octahedral complex, [M(L)₂X₂], where X could be an anion or solvent molecule, or a distorted octahedral complex, [M(L)₂]²⁺, if the ligands are the sole coordinators. ekb.eg
1:3 (Metal:Ligand) Stoichiometry : For some metal ions, a 1:3 stoichiometry can be achieved, resulting in an octahedral complex where three bidentate ligands saturate the coordination sphere of the metal.
The determination of these properties relies on a combination of analytical techniques, including elemental analysis, molar conductivity measurements, magnetic susceptibility, and spectroscopic methods, which are ultimately confirmed by single-crystal X-ray diffraction. researchgate.netresearchgate.net
| Metal Ion | Potential Stoichiometry (Metal:Ligand) | Common Coordination Geometry | Example Complex Type |
|---|---|---|---|
| Cu(II) | 1:1 or 1:2 | Square Planar, Distorted Octahedral | [Cu(L)Cl₂], [Cu(L)₂]Cl₂ |
| Ni(II) | 1:2 or 1:3 | Octahedral, Square Planar | [Ni(L)₂Cl₂], Ni(L)₃₂ |
| Co(II) | 1:2 | Octahedral, Tetrahedral | [Co(L)₂Cl₂] |
| Zn(II) | 1:1 or 1:2 | Tetrahedral | [Zn(L)Cl₂], [Zn(L)₂]Cl₂ |
| Pd(II) | 1:1 or 1:2 | Square Planar | [Pd(L)Cl₂], [Pd(L)₂]Cl₂ |
Spectroscopic and Structural Analysis of Metal Complexes
Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal ion. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide direct evidence of metal-ligand bond formation.
Infrared (IR) Spectroscopy : The IR spectrum of the free this compound ligand shows characteristic absorption bands for the N-H bonds of the aniline and pyrazole moieties, as well as C=N and C=C stretching vibrations. Upon complexation, significant shifts in these bands are observed:
The stretching vibrations of the aniline N-H and pyrazole N-H groups typically shift to a lower frequency or broaden upon coordination, indicating the involvement of the nitrogen lone pairs in bonding with the metal ion. jmchemsci.com
The C=N stretching frequency of the pyrazole ring may also shift, providing further evidence of coordination through the pyrazole nitrogen.
New bands at low frequencies (typically below 600 cm⁻¹) may appear in the spectra of the complexes, which can be attributed to the formation of new metal-nitrogen (M-N) bonds. nih.gov
| Spectroscopic Technique | Vibrational/Electronic Transition | Typical Wavenumber/Wavelength (Free Ligand) | Change Upon Complexation |
|---|---|---|---|
| Infrared (IR) | ν(N-H) of Aniline | ~3400-3300 cm⁻¹ | Shift to lower frequency, broadening |
| ν(N-H) of Pyrazole | ~3200 cm⁻¹ | Shift to lower frequency or disappearance if deprotonated | |
| ν(M-N) | N/A | Appearance of new bands (~520-420 cm⁻¹) | |
| UV-Visible | π → π* | ~250-300 nm | Shift in wavelength (bathochromic or hypsochromic) |
| LMCT / d-d transitions | N/A | Appearance of new, often broad, bands in the visible region |
UV-Visible Spectroscopy : The electronic spectrum of the ligand typically displays intense absorption bands in the UV region corresponding to π → π* transitions within the aromatic aniline and pyrazole rings. Upon complexation, these bands may shift. More importantly, new, weaker absorption bands often appear in the visible region for complexes of d-block metals. These new bands can be assigned to ligand-to-metal charge transfer (LMCT) transitions or to d-d electronic transitions within the metal ion, the energies of which are indicative of the coordination geometry. nih.gov
While spectroscopic methods suggest the coordination mode, single-crystal X-ray diffraction provides unambiguous proof and precise details of the molecular structure. nih.gov This technique allows for the exact determination of the coordination sphere around the metal ion, including:
Bond Lengths : The precise lengths of the metal-nitrogen bonds (M-N(aniline) and M-N(pyrazole)) can be measured, offering insight into the strength of the coordination.
Bond Angles : The "bite angle" of the chelating ligand (N-M-N angle) and the angles between all coordinated atoms define the specific coordination geometry (e.g., distorted octahedral, square planar). researchgate.net
Molecular Packing : Analysis of the crystal structure reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, which stabilize the crystal lattice. mdpi.com
For a hypothetical octahedral complex, [M(this compound)₂Cl₂], X-ray analysis would confirm the bidentate coordination of the two organic ligands and the presence of two chloride ions in the coordination sphere. Data from structurally related pyridylpyrazole complexes provide representative values for such parameters. nih.gov
| Structural Parameter | Description | Typical Value (based on related structures) |
|---|---|---|
| M-N(pyrazole) Bond Length | Distance between the metal and the coordinating pyrazole nitrogen. | 2.0 - 2.2 Å |
| M-N(aniline) Bond Length | Distance between the metal and the coordinating aniline nitrogen. | 2.1 - 2.3 Å |
| N-M-N Bite Angle | The angle formed by the two coordinating nitrogens and the central metal ion. | ~80° - 90° |
| Coordination Geometry | The spatial arrangement of ligands around the central metal ion. | Octahedral, Tetrahedral, Square Planar |
Theoretical Studies on Metal-Ligand Bonding and Electronic Properties within Complexes
Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the intricacies of metal-ligand bonding and the electronic characteristics of coordination complexes involving this compound. These studies provide fundamental insights into molecular geometry, orbital interactions, and spectroscopic properties that are often challenging to probe experimentally.
Molecular Geometry and Bonding Analysis
DFT calculations are frequently employed to optimize the molecular geometries of the free ligand and its metal complexes in the ground state. These calculations can predict key bond lengths and angles, offering a detailed picture of the coordination environment around the metal center. For instance, in related pyrazole-aniline systems, DFT has been used to compare the reaction thermodynamics of ligand formation and to confirm experimental data from techniques like IR spectroscopy. mdpi.com
Upon coordination to a metal ion, significant changes in the geometry of the this compound ligand are expected. Theoretical models can quantify the elongation or contraction of specific bonds, such as the metal-nitrogen bonds, and the distortion of the pyrazole and aniline rings. Natural Bond Orbital (NBO) analysis, a common computational technique, provides further details on the nature of the metal-ligand bond, including the extent of charge transfer and the hybridization of the involved atomic orbitals. This analysis can reveal the covalent versus electrostatic character of the coordination bonds. nih.gov
Table 1: Representative Theoretical Bond Parameters for a Hypothesized M(II)-[this compound] Complex
| Parameter | Predicted Value (Å or °) | Method |
| M-N (Pyrazole) Bond Length | 2.05 - 2.15 | DFT/B3LYP |
| M-N (Aniline) Bond Length | 2.10 - 2.20 | DFT/B3LYP |
| N-M-N Bite Angle | 85 - 90 | DFT/B3LYP |
| Pyrazole C=N Bond Length | 1.34 - 1.36 | DFT/B3LYP |
| Aniline C-N Bond Length | 1.40 - 1.42 | DFT/B3LYP |
Note: The data in this table is illustrative and based on typical values found in DFT studies of similar pyrazole-based ligand complexes. Actual values would depend on the specific metal ion and the level of theory used.
Frontier Molecular Orbitals and Electronic Spectra
The electronic properties of the complexes are largely dictated by the nature of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies allow for the visualization and energy calculation of these orbitals. tandfonline.com In complexes of this compound, the HOMO is often localized on the electron-rich aniline and pyrazole rings of the ligand, while the LUMO may be centered on the metal ion or distributed over the ligand framework, depending on the specific metal.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and the electronic absorption spectra of the complex. nih.gov A smaller gap generally implies a higher reactivity and a lower energy electronic transition.
Time-Dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help assign the absorption bands observed in experimental spectra to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π*) transitions. researchgate.net
Table 2: Calculated Electronic Properties for a Hypothesized M(II)-[this compound] Complex
| Property | Predicted Value | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Relates to the electron-donating ability of the complex. |
| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron-accepting ability of the complex. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 eV | Indicates chemical reactivity and electronic stability. |
| Major Electronic Transition | 300 - 450 nm | Corresponds to MLCT or intra-ligand π-π* transitions. |
Note: These values are representative and derived from computational studies on analogous aromatic amine and pyrazole-containing metal complexes.
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool that illustrates the charge distribution within a molecule. tandfonline.com The MEP surface displays regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. For complexes of this compound, the MEP would typically show negative potential around the nitrogen atoms of the pyrazole and aniline moieties, confirming their role as the primary coordination sites. The metal center, in turn, would exhibit a positive potential, attracting the electron-rich ligand. This analysis provides a visual representation of the Lewis acid-base interaction that constitutes the metal-ligand bond. nih.govmdpi.com
Derivatization and Chemical Modifications of the 2 Methyl 6 1h Pyrazol 5 Yl Aniline Scaffold
Chemical Transformations at the Aniline (B41778) Nitrogen
The primary amino group on the aniline ring is a key handle for introducing a variety of functional groups and for building more complex molecular architectures. Common transformations include acylation, urea (B33335) formation, and diazotization reactions.
Acylation and Urea Formation: The aniline nitrogen readily reacts with acylating agents and isocyanates. For instance, treatment of related aminopyrazole structures with substituted benzoyl chlorides in dichloromethane (B109758) (DCM) yields N-aryl benzamides. beilstein-journals.org Similarly, the reaction of pyrazolylanilines with triphosgene (B27547) and various amines is a standard method for synthesizing a library of urea derivatives. beilstein-journals.org Another approach involves reacting the aniline with chloroacetyl chloride derivatives to form α-chloroacetamides, which can be further substituted by reacting with nucleophiles like thiols to create thioether linkages. mdpi.com The synthesis of N-acetyl amides can also be achieved by treating the aminopyrazole with acetyl chloride in the presence of pyridine (B92270). nih.gov
Diazotization Reactions: The aniline functionality can be converted to a diazonium salt, which is a versatile intermediate. This is typically achieved by treatment with a nitrosating agent like sodium nitrite (B80452) in an acidic medium or tert-butyl nitrite. The resulting diazonium group can be substituted in Sandmeyer-type reactions or used in coupling reactions. For example, diazotization of 5-aminopyrazoles followed by treatment with sodium azide (B81097) is a common route to synthesize 5-azidopyrazoles. These can then undergo further reactions, such as cycloadditions. Deaminative transformations through diazotization, followed by arylation via Suzuki–Miyaura cross-coupling, have also been reported for related amino-pyrazole scaffolds, enabling the introduction of aryl groups. acs.org
Table 1: Examples of Reactions at the Aniline Nitrogen
| Starting Material Class | Reagent(s) | Product Class | Reference |
|---|---|---|---|
| Aminopyrazole | Substituted Benzoyl Chloride | N-Aryl Benzamide | beilstein-journals.org |
| Pyrazolylaniline | Triphosgene, Amine | Urea Derivative | beilstein-journals.org |
| Aminopyrazole | Acetyl Chloride, Pyridine | N-Acetyl Amide | nih.gov |
| 5-Aminopyrazole | NaNO₂, NaN₃ | 5-Azidopyrazole |
Regioselective Functionalization of the Pyrazole (B372694) Ring
Controlling the substitution pattern on the pyrazole ring is crucial for fine-tuning the properties of the final molecule. Several strategies have been developed for the regioselective functionalization of the N1, C3, and C4 positions of the pyrazole heterocycle.
N1-Functionalization: The pyrrole-like nitrogen (N1) of the pyrazole ring is readily alkylated or arylated. This is often achieved by treating the pyrazole with an appropriate halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.gov This method has been used to introduce a variety of alkyl and substituted aryl groups onto the pyrazole nitrogen. nih.govnih.gov
C4-Functionalization: The C4 position of the pyrazole ring can be functionalized through several methods.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C4 position. The Vilsmeier-Haack cyclization-formylation of hydrazones is a reported method for producing 4-formylpyrazoles. mdpi.com
Electrophilic Substitution: In pyrazol-3-one systems, electrophilic substitution, such as reactions with aromatic aldehydes, occurs at the C4 atom. researchgate.net Coupling with diazonium salts also targets this position to form 4-arylazo derivatives. beilstein-journals.org
Halogenation: Chemoselective halogenation at the C4 position can be achieved, for instance, by using reagents like N-iodosuccinimide (NIS) on pyrazole-trifluoroborate intermediates. mdpi.com
Full Substitution: A complete and controlled functionalization of the pyrazole ring can be accomplished through successive regioselective metalations using specific magnesium-based reagents like TMPMgCl·LiCl, followed by trapping with various electrophiles. acs.org This powerful technique allows for the precise introduction of different substituents at all available positions on the pyrazole ring. acs.org
Table 2: Methods for Regioselective Pyrazole Functionalization
| Position | Method | Reagent(s) | Resulting Group | Reference |
|---|---|---|---|---|
| N1 | Alkylation/Arylation | Alkyl/Aryl Halide, K₂CO₃ | N-Alkyl/N-Aryl | nih.gov |
| C4 | Vilsmeier-Haack | DMF, POCl₃ | Formyl (-CHO) | mdpi.com |
| C4 | Halogenation | N-Iodosuccinimide (NIS) | Iodo (-I) | mdpi.com |
| C4 | Azo Coupling | Aryl Diazonium Salt | Arylazo (-N=N-Ar) | beilstein-journals.org |
Introduction of Diverse Substituents on the Aromatic Rings
Modifying the phenyl ring of the aniline moiety offers another avenue for creating structural diversity. The directing effects of the existing methyl and pyrazolyl-amino groups guide the position of new substituents, typically favoring electrophilic substitution at the para position relative to the amino group.
A modern and highly effective method for this transformation is the direct C-H olefination. Palladium catalysis, in conjunction with specialized S,O-ligands, has been shown to achieve perfect para-selectivity in the olefination of aniline derivatives. acs.org This reaction allows for the introduction of vinyl groups, which can serve as handles for further chemical transformations. While ortho-disubstituted anilines with two electron-donating groups can show low reactivity, those bearing an electron-withdrawing ester group at one ortho position react efficiently to yield the para-olefinated products in good yields. acs.org
Other electrophilic aromatic substitution reactions, such as halogenation or nitration, can also be employed, with the regiochemical outcome dictated by the combined electronic and steric effects of the substituents already present on the aniline ring.
Scaffold Extension through Annulation or Linking Reactions
The 2-Methyl-6-(1H-pyrazol-5-yl)aniline scaffold can be extended by building additional rings, a process known as annulation, or by linking it to other molecular fragments. These strategies lead to the formation of complex, often polycyclic, heterocyclic systems.
Annulation Reactions: The reactive amino group of the aniline and the adjacent C-H bond can participate in cyclization reactions to form fused systems.
Friedländer Annulation: This classic reaction involves the condensation of a 2-aminoaryl ketone (or related precursor) with a compound containing an activated methylene (B1212753) group to form a quinoline (B57606) ring. A related strategy can be applied to 2-amino-3-acylpyridines, which react with terminal alkynes in a copper- or silver-mediated catalytic process to yield fluorinated 1,8-naphthyridines. acs.org
Pyrazolo[3,4-d]pyrimidine Synthesis: 5-Aminopyrazole derivatives are common precursors for the synthesis of the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry. beilstein-journals.org Cyclization is typically achieved by reacting the aminopyrazole with a 1,3-dielectrophile, such as by benzoylation followed by treatment with sodium hydroxide (B78521). beilstein-journals.org
Pyrone Remodeling: A novel annulation strategy involves the Suzuki coupling of a borylated N-heterocycle with a pyrone derivative. The resulting adduct undergoes a regioselective ring-opening and subsequent annulation to form N-fused bicycles, such as the pyrido[1,2-a]indole scaffold. escholarship.org
Linking Reactions: The scaffold can be connected to other molecular units via cross-coupling reactions.
Suzuki Coupling: Palladium-catalyzed Suzuki coupling is a powerful tool for forming carbon-carbon bonds. For example, a boronic ester derivative of the aniline part can be coupled with a halogenated heterocycle, or a halogenated pyrazole can be coupled with a boronic ester, to link the two fragments. nih.govkuleuven.be This method was used to synthesize complex M4 mAChR positive allosteric modulators where the pyrazole moiety was first alkylated and then coupled to an isoindolinone fragment. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(1,3-diaryl-1H-pyrazol-5-yl)benzamide |
| 5-azidopyrazole |
| 4-formylpyrazole |
| pyrazole-trifluoroborate |
| 4-arylazo-3-methylpyrazole |
| pyrazolo[3,4-d]pyrimidine |
| 1,8-naphthyridine |
| pyrido[1,2-a]indole |
| 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one |
| N-acetyl amide |
| pyrazolone (B3327878) |
| 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one |
| 3,5-dimethylpyrazole |
| methyl 2,6-dichloropyrimidine-4-carboxylate |
| 4-nitrophenylhydrazinium chloride |
| 1-(4-nitrophenyl)-1H-pyrazole |
| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline |
| 4-methylpyrazole (B1673528) |
| 5-methoxypyrazolo[1,5-a]pyrimidin-7-one |
| 1-(Pyrazol-5-yl)-1,2,3-triazole |
Applications in Advanced Materials and Catalysis
Utilization of 2-Methyl-6-(1H-pyrazol-5-yl)aniline and Its Complexes as Ligands in Catalysis
The nitrogen-containing heterocyclic structure of this compound and its analogues allows them to act as effective ligands, forming stable complexes with a range of transition metals. These complexes have been extensively explored for their catalytic prowess in various organic reactions.
Protic pyrazole-containing ligands, such as derivatives of this compound, have been instrumental in the field of homogeneous catalysis. nih.gov The presence of an acidic NH group adjacent to a coordinating nitrogen atom allows for metal-ligand cooperation, which can facilitate a variety of catalytic transformations. nih.gov Ruthenium(II) complexes incorporating pyrazole-based ligands, for instance, have shown promise in several catalytic processes. aablocks.com
While much of the research has focused on homogeneous systems, the principles of pyrazole-based ligand design can be extended to heterogeneous catalysis. This typically involves anchoring the catalytic complex onto a solid support, which can offer advantages in terms of catalyst separation and recycling.
Oxidation:
Metal complexes derived from pyrazole-based ligands have been identified as effective catalysts for oxidation reactions. For example, new complexes synthesized from various metal salts and pyrazole (B372694) ligands have been explored as catalysts for the oxidation of 2,6-dimethylphenol. researchgate.net These catalysts have demonstrated exceptional performance, highlighting their potential for industrial applications in providing more sustainable and economically viable oxidation processes. researchgate.net In some systems, the catalytic activity is influenced by the nature of the ligand, the metal salt, the solvent, and the substrate. dntb.gov.ua
Transfer Hydrogenation:
Transfer hydrogenation, a process of adding hydrogen to a molecule from a source other than gaseous H₂, is another area where pyrazole-based ligands have made a significant impact. Ruthenium and osmium complexes with protic pincer-type pyrazole ligands have been shown to catalyze the transfer hydrogenation of ketones like acetophenone, using 2-propanol as the hydrogen source in the presence of a base. nih.gov
Iron(II) and nickel(II) complexes chelated by various (pyrazole)pyridine ligands have also been investigated as catalysts for the transfer hydrogenation of a range of ketones. rsc.org The catalytic activity in these systems is dependent on both the metal ion and the specific structure of the ligand. rsc.org Furthermore, ruthenium(II) complexes of 2,6-di(1H-pyrazol-3-yl)pyridine derivatives have been screened for their activity in the transfer hydrogenation of acetophenone, with results indicating that the lability of coordinated ions is crucial for catalytic activity. epa.gov Even asymmetric transfer hydrogenation of aryl ketones has been achieved with high efficiency using iridium complexes bearing chiral pyrazole-based ligands. csic.es
Interactive Data Table: Catalytic Transfer Hydrogenation Studies
| Catalyst Type | Substrate | Hydrogen Source | Key Findings | Reference |
| Ruthenium(II) with protic pincer-type pyrazole ligands | Acetophenone | 2-propanol | Effective catalysis in the presence of an alkoxide base. | nih.gov |
| Iron(II) and Nickel(II) with (pyrazole)pyridine ligands | Various ketones | 2-propanol | Catalytic activity is influenced by both the metal and ligand structure. | rsc.org |
| Ruthenium(II) with 2,6-di(1H-pyrazol-3-yl)pyridine derivatives | Acetophenone | 2-propanol | Labile chloride ions are a prerequisite for catalytic activity. | epa.gov |
| Iridium complexes with chiral pyrazole-based ligands | Aryl ketones | Formic acid/sodium formate (B1220265) mixture | High conversion rates (95-96%) achieved in water. | csic.es |
Integration into Functional Materials
The versatility of the this compound scaffold extends beyond catalysis into the realm of functional materials, where its unique electronic and structural properties can be harnessed.
Non-linear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are crucial for applications in photonics and optoelectronics. Pyrazole derivatives have emerged as a promising class of organic NLO materials. researchgate.net The NLO properties of such compounds are often investigated using techniques like the Z-scan method to determine their two-photon absorption characteristics. researchgate.net
Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate key parameters like dipole moment, polarizability, and first-order hyperpolarizability, which are indicative of a material's NLO response. researchgate.net Research on various heterocyclic compounds, including those with pyrazole-like structures, has shown that factors such as molecular structure, charge transfer characteristics, and intermolecular interactions play a significant role in determining their NLO properties. researchgate.netacs.orgacs.org
Interactive Data Table: NLO Properties of Related Heterocyclic Compounds
| Compound Type | Computational Method | Key NLO Parameters Studied | General Findings | Reference |
| Pyrazoline Derivatives | Femtosecond Z-scan, Quantum Chemical Calculations | Two-photon absorption, Photoluminescence | Exhibit efficient broadband photoluminescence and potential for lasing applications. | researchgate.net |
| Hydrazone Derivatives | DFT (B3LYP/6-311G(d,p)) | Dipole moment, Polarizability, Hyperpolarizability | Charge transfer characteristics are significant for potential NLO features. | acs.org |
| Salicylaldehyde Thiosemicarbazones | DFT (M06/6-311G(d,p)) | Linear and nonlinear optical properties | Molecular stability and reactivity are linked to NLO potential. | acs.org |
| Coumarin and Quinoline (B57606) Derivatives | DFT (B3LYP/6-31G(d,p)) | Dipole moment (μ), Polarizability (α), First hyperpolarizability (βo) | Linear conjugation enhances hyperpolarizabilities more than cyclic or crossed conjugation. | researchgate.net |
The development of efficient and stable materials is a key focus in the field of organic light-emitting diodes (OLEDs). Pyrazole derivatives have been investigated as components in OLEDs, serving as emitters or hosts in the emissive layer, or as materials for charge-transporting layers. mdpi.com For example, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their potential in electroluminescent applications, demonstrating bluish-green light emission in OLED devices. mdpi.com The specific substitution pattern on the pyrazole core can be used to tune the emission properties and energy levels of the material. mdpi.com While this compound itself may not be the final active material, it serves as a crucial building block for synthesizing more complex molecules with tailored optoelectronic properties.
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.govresearchgate.net This property makes SCO complexes promising candidates for molecular switches, sensors, and memory devices. mdpi.com
Iron(II) complexes are particularly well-studied for their SCO behavior. bohrium.com Ligands based on 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives are known to form iron(II) complexes that exhibit SCO. nih.govbohrium.com The spin transition temperature and the nature of the transition (abrupt, gradual, or with hysteresis) are highly sensitive to the structure of the ligand, the counter-anion, and the presence of solvent molecules in the crystal lattice. nih.govmdpi.com For instance, the iron(II) complex [Fe(bpp)₂][BF₄]₂ exhibits an abrupt spin transition from a low-spin to a high-spin state at approximately 260 K. bohrium.com Modifications to the pyrazole or pyridine (B92270) rings of the ligand can be used to fine-tune the SCO properties of the resulting metal complexes. mdpi.com
Interactive Data Table: Spin Crossover Characteristics of Iron(II)-Pyrazolylpyridine Complexes
| Complex/Ligand System | Transition Temperature (T₁/₂) | Nature of Transition | Key Observation | Reference |
| [Fe(bpp)₂][BF₄]₂ (bpp = 2,6-bis(pyrazol-1-yl)pyridine) | ~260 K | Abrupt | Luminescence is triggered by the thermal spin transition from LS to HS state. | bohrium.com |
| Supramolecular Iron(II) complex with functionalized bpp ligand | 254 K | Gradual | Gradual spin-state switching observed. | nih.gov |
| Iron(II) complexes of N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridines | 235 - 325 K (in solution) | Temperature-induced SCO | Distal substituents on the ligand influence the SCO behavior. | mdpi.com |
Conclusion and Future Research Directions
Summary of Current Research Gaps and Challenges
Despite the extensive research into pyrazole (B372694) and aniline (B41778) derivatives independently, the specific compound 2-Methyl-6-(1H-pyrazol-5-yl)aniline remains relatively underexplored. The primary challenges and research gaps include:
Scalable Synthesis: While general methods for pyrazole synthesis exist, dedicated research into high-yield, scalable, and cost-effective synthetic routes specifically for this compound is lacking. Control of regioselectivity during the pyrazole ring formation is a significant hurdle that needs to be addressed for efficient production.
Limited Coordination Chemistry Studies: The coordination behavior of this molecule as a ligand is largely uncharted territory. Its potential as a bifunctional or hemilabile ligand, engaging both the pyrazole and aniline functionalities in metal coordination, has not been systematically investigated. In contrast, significant advances have been made in understanding pincer-type ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines, which provide a framework for comparison. nih.gov
Lack of Property Data: There is a scarcity of published data on the physicochemical properties of this compound and its derivatives. Information regarding its electronic properties, solid-state structure, and performance in material applications is needed to guide future research.
Exploration of Derivatives: The synthesis and characterization of derivatives, where substituents are varied on either the aniline or pyrazole rings, are crucial for tuning its properties for specific applications. This area remains open for extensive investigation.
Emerging Synthetic Strategies for Enhanced Accessibility of Derivatives
Overcoming the synthetic challenges requires the adoption of modern synthetic methodologies. Recent advances in heterocyclic chemistry offer promising avenues for accessing this compound and its derivatives with greater efficiency and diversity. mdpi.comias.ac.in
Advanced Catalytic Systems: The use of novel catalysts can significantly improve reaction efficiency. For instance, magnetically recoverable nanocatalysts, such as poly(aniline-co-melamine)@MnFe₂O₄, have proven effective in the synthesis of various pyrazole derivatives, offering high catalytic activity, stability, and reusability. nih.govresearchgate.netnih.gov
Multi-Component Reactions (MCRs): One-pot, multi-component reactions are highly desirable for their atom economy and operational simplicity. Catalyst-free, four-component reactions in aqueous media have been successfully employed to create complex pyranopyrazole systems and could be adapted for the target molecule's synthesis. ias.ac.in
Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.comias.ac.in
Novel Activation Strategies: Inspired by the synthesis of related compounds like 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, C-F activation strategies could be explored as a novel route to functionalized pyrazole-aniline systems. bohrium.comresearchgate.net The traditional reaction of β-ketonitriles with hydrazines remains a foundational approach for forming the 5-aminopyrazole core structure, which is analogous to the target molecule. beilstein-journals.org
| Synthetic Strategy | Description | Potential Advantage for this compound |
| Magnetic Nanocatalysis | Use of catalysts like poly(aniline-co-melamine)@MnFe₂O₄. nih.govresearchgate.netnih.gov | High yield, catalyst reusability, green chemistry principles. |
| Multi-Component Reactions | Combining three or more reactants in a single step. ias.ac.in | Increased efficiency, reduced waste, rapid library generation. |
| Microwave/Ultrasound | Using microwave or ultrasonic irradiation as an energy source. mdpi.comias.ac.in | Shorter reaction times, often higher yields, cleaner reactions. |
| C-F Activation | Utilizing a carbon-fluorine bond activation strategy. bohrium.comresearchgate.net | Provides a novel disconnection approach for derivatization. |
Advanced Characterization Techniques for Deeper Structural Understanding
A thorough understanding of the structural and electronic properties of this compound is essential for its rational application. Moving beyond routine analysis requires the application of advanced characterization techniques.
Spectroscopic and Diffraction Methods: While 1H and 13C NMR are standard, the use of two-dimensional NMR techniques is crucial for unambiguous assignment of complex derivatives. For its metal complexes, techniques like single-crystal X-ray diffraction are invaluable for determining precise bond lengths, coordination geometries, and supramolecular interactions. researchgate.net This can reveal subtle structural features, such as polymorphism, as observed in related pyrazole-aniline compounds. bohrium.comresearchgate.net
Computational Modeling: Density Functional Theory (DFT) has become a powerful tool for complementing experimental data. DFT calculations can predict molecular geometries, electronic structures, and spectroscopic properties (e.g., IR frequencies). bohrium.commdpi.com Furthermore, it can be used to study reaction mechanisms, proton affinities, and other reactivity indices, providing a deeper understanding of the molecule's behavior. researchgate.netbohrium.com
Specialized Techniques for Metal Complexes: When used as a ligand, a suite of advanced techniques can be employed. High-Resolution Mass Spectrometry (HRMS) provides exact mass data, confirming composition. researchgate.net For paramagnetic complexes, techniques such as SQUID magnetometry (to measure magnetic susceptibility) and Mössbauer spectroscopy (for iron-containing complexes) yield critical information on the metal's electronic state. researchgate.net
| Technique | Information Gained | Relevance |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond angles, intermolecular interactions, polymorphism. bohrium.comresearchgate.net | Foundational for understanding solid-state packing and designing crystalline materials. |
| Density Functional Theory (DFT) | Electronic structure, orbital energies (HOMO/LUMO), reactivity indices, simulated spectra. researchgate.netresearchgate.net | Enables prediction of properties and rational design of derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. researchgate.net | Unambiguous confirmation of synthesized products. |
| SQUID Magnetometry | Magnetic properties of metal complexes. researchgate.net | Essential for developing new magnetic materials. |
| Mössbauer Spectroscopy | Oxidation state and spin state of iron nuclei. researchgate.net | Provides detailed electronic information for iron catalysts and materials. |
Prospects for Rational Design of Novel Functional Materials and Catalysts
The true potential of this compound lies in its application as a core scaffold for functional molecules. The principles of rational design, aided by computational chemistry, can be applied to develop novel materials and catalysts. manchester.ac.uk
Bifunctional Catalysis: The molecule's structure is ideal for creating metal-ligand cooperative catalysts. The protic N-H group on the pyrazole ring can act as a proton shuttle or participate in hydrogen bonding to a substrate, while the aniline nitrogen coordinates to a metal center. This bifunctionality is crucial in mechanisms like proton-coupled electron transfer (PCET), which is key to many catalytic transformations, including oxidation and reduction reactions. nih.gov
Tunable Ligand Design: By synthesizing derivatives with different electronic and steric profiles, the ligand's properties can be precisely tuned. For example, adding electron-withdrawing groups to the aniline ring would alter the electron density at a coordinated metal center, thereby modulating its catalytic activity. DFT calculations can predict these effects, guiding synthetic efforts. bohrium.com
Functional Materials: The ability to coordinate with metal ions opens the door to creating novel functional materials. These could include metal-organic frameworks (MOFs) with specific porosities or catalytic sites. Furthermore, the incorporation of paramagnetic metal ions could lead to the development of new magnetic materials, where the ligand mediates the magnetic interactions between metal centers. nih.govfrontiersin.org The synthesis of pyrazole-metal salt complexes has already shown promise in developing effective oxidation catalysts. researchgate.net
The this compound core represents a platform ripe for innovation. By addressing the current research gaps through emerging synthetic and analytical methods, the scientific community can unlock its potential for the rational design of a new generation of catalysts and functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
